3,8-Diamino-6-phenylphenanthridine
CAS No.: 52009-64-0
Cat. No.: VC20748206
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52009-64-0 |
---|---|
Molecular Formula | C19H15N3 |
Molecular Weight | 285.3 g/mol |
IUPAC Name | 6-phenylphenanthridine-3,8-diamine |
Standard InChI | InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 |
Standard InChI Key | CPNAVTYCORRLMH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
3,8-Diamino-6-phenylphenanthridine belongs to the phenanthridine family of compounds, specifically functionalized with two amino groups and a phenyl substituent. The compound is registered under multiple chemical identifiers that help in its unique identification across chemical databases and literature.
A notable discrepancy exists in the reported CAS (Chemical Abstracts Service) registry numbers across scientific sources. While most authoritative databases including PubChem list the CAS number as 62895-33-4, some commercial sources report it as 52009-64-0 . This inconsistency should be considered when conducting comprehensive literature searches on this compound.
The compound is also identified through several systematic and common names:
Identifier Type | Details |
---|---|
IUPAC Name | 6-phenylphenanthridine-3,8-diamine |
Common Names | 3,8-Diamino-6-phenylphenanthridine, 3,8-DAPP |
CAS Number | 62895-33-4 (primary), 52009-64-0 (alternative) |
EC Number | 257-602-3 |
Wikidata | Q82964087 |
Molecular Structure
The molecular structure of 3,8-Diamino-6-phenylphenanthridine features a phenanthridine core system (a tricyclic aromatic structure containing a nitrogen atom) with a phenyl group attached at position 6 and amino groups at positions 3 and 8 . This arrangement creates a planar, extended π-conjugated system that contributes to its distinctive photophysical properties.
Structural Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅N₃ |
Molecular Weight | 285.342 g/mol |
Basic Skeleton | Phenanthridine core |
Key Substituents | Phenyl at position 6, amino groups at positions 3 and 8 |
Physical and Chemical Properties
Physical Characteristics
3,8-Diamino-6-phenylphenanthridine appears as a yellow to orange powder under standard conditions . Its extended aromatic system contributes to its distinctive color and physical properties.
Solubility and Chemical Behavior
The compound demonstrates selective solubility in organic solvents, which is an important consideration for its practical applications in laboratory and industrial settings.
Solubility | Details |
---|---|
Soluble in | Chloroform, dichloromethane, methanol |
Insoluble in | Water (inferred from LogP value) |
The presence of amino groups at positions 3 and 8 imparts basic properties to the molecule, allowing it to participate in acid-base reactions and form salts. The extended π-conjugated system contributes to its fluorescent properties and ability to intercalate with DNA .
Applications and Research Findings
Fluorescent Properties and Analytical Applications
One of the most significant properties of 3,8-Diamino-6-phenylphenanthridine is its strong luminescence, attributable to its large π-conjugated structure . This fluorescent characteristic makes it valuable in various analytical and biochemical applications.
The compound has been utilized as a fluorescent dye and probe in research settings. Its specific fluorescent profile allows for sensitive detection in various analytical procedures, making it useful in biological imaging and detection systems .
DNA Interaction Studies
Research has demonstrated that 3,8-Diamino-6-phenylphenanthridine functions as a DNA intercalator, meaning it can insert between DNA base pairs . This property has significant implications for both analytical and therapeutic applications.
Notably, the compound has been employed as a chromatographic affinity ligand specifically designed for the separation and purification of supercoiled plasmid DNA (pDNA) . This application is particularly valuable in molecular biology and biotechnology fields where pure plasmid DNA is required for various experimental and therapeutic purposes.
Synthetic Applications
3,8-Diamino-6-phenylphenanthridine serves as an important intermediate in the synthesis of rigid polyamides . The rigid nature of the phenanthridine core combined with the reactivity of the amino groups makes it valuable in creating polymers with specific structural characteristics.
These polyamides often exhibit high thermal stability, mechanical strength, and chemical resistance, properties that are desirable in advanced materials applications. The incorporation of the phenanthridine moiety can also impart fluorescent properties to the resulting polymers, opening avenues for specialized materials with sensing capabilities.
Hazard Statement | Classification | Prevalence in Notifications |
---|---|---|
H302 | Harmful if swallowed | 90.7% |
H315 | Causes skin irritation | 100% |
H319 | Causes serious eye irritation | 100% |
H335 | May cause respiratory irritation | 100% |
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